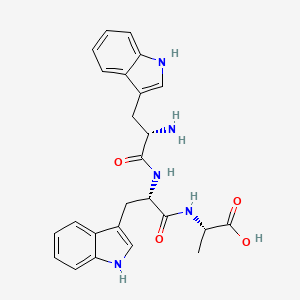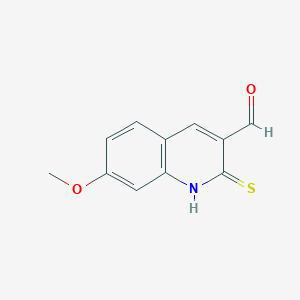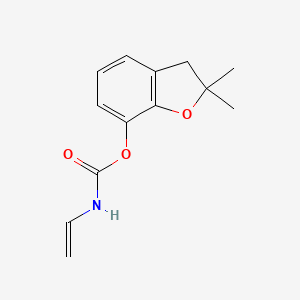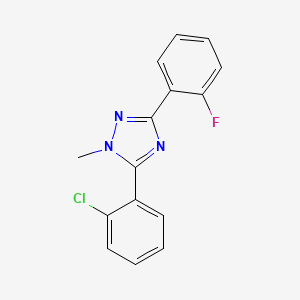
5-Oxo-3-phenyloxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-3-phenyltetrahydrofuran-3-carboxamide is an organic compound with a molecular formula of C11H11NO3 It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains a phenyl group, a carboxamide group, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-3-phenyltetrahydrofuran-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with a suitable amine to form an amide intermediate, which is then cyclized under acidic or basic conditions to yield the target compound. The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-oxo-3-phenyltetrahydrofuran-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-oxo-3-phenyltetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents in the presence of catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
5-oxo-3-phenyltetrahydrofuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-oxo-3-phenyltetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-oxo-2-phenyltetrahydrofuran-3-carboxylic acid
- 5-oxo-3-phenylpyrrolidine-3-carboxamide
- 5-oxo-3-phenylpyrrolidine-2-carboxamide
Uniqueness
5-oxo-3-phenyltetrahydrofuran-3-carboxamide is unique due to its specific structural features, such as the presence of both a phenyl group and a tetrahydrofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
65939-71-1 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
5-oxo-3-phenyloxolane-3-carboxamide |
InChI |
InChI=1S/C11H11NO3/c12-10(14)11(6-9(13)15-7-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,14) |
Clé InChI |
IPVFUIPKAIDTCC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)OCC1(C2=CC=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine](/img/structure/B12901680.png)
![10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B12901683.png)

![N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12901700.png)
![Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-](/img/structure/B12901702.png)

![3-Methyl-1-(4-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12901714.png)



